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Compound of Interest

Compound Name: 7BIO

Cat. No.: B15623543

For researchers, scientists, and drug development professionals, the selection of a suitable
kinase inhibitor is a critical decision in experimental design. This guide provides an objective
comparison of two widely recognized kinase inhibitors: 7-bromo-1-isothiocyanato-f3-carboline
(7BIO) and kenpaullone. We will delve into their respective kinase inhibition profiles,
mechanisms of action, and the signaling pathways they modulate, supported by available
experimental data.

At a Glance: Key Differences
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Feature

7BIO (7-bromo-1-
isothiocyanato-3-
carboline)

Kenpaullone

Primary Kinase Targets

FLT3, DYRK1A, DYRKI1B,
Aurora Kinase B, Aurora

Kinase C

Glycogen Synthase Kinase 33
(GSK-3pB), Cyclin-Dependent
Kinases (CDKs)

Mechanism of Action

ATP-competitive inhibition;
induces caspase-independent

cell death

ATP-competitive inhibition

Potency

Potent inhibitor of its primary
targets (nanomolar to low

micromolar IC50)

Potent inhibitor of GSK-3[3 and
various CDKs (nanomolar to

low micromolar IC50)

Cellular Effects

Potent anti-proliferative effects,
induction of non-apoptotic cell
death

Inhibition of cell cycle
progression, modulation of Wnt
signaling, enhancement of

chemotherapy effects

Kinase Inhibition Profiles

The following tables summarize the reported half-maximal inhibitory concentration (IC50)
values for 7BIO and kenpaullone against a range of kinases, providing a quantitative

comparison of their potency and selectivity.

Table 1: Kinase Inhibition Profile of 7BIO
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Kinase Target IC50 (pM)

FLT3 ~0.03[1]
DYRK1A Submicromolar[2]
DYRK1B Submicromolar[2]

Aurora Kinase B

Potent inhibitor[3]

Aurora Kinase C

Potent inhibitor[3]

CDK1/cyclin B 22[4]
CDK5/p25 33[1][4]
GSK-3p3 32[4]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Kinase Inhibition Profile of Kenpaullone

Kinase Target

IC50 (uM)

GSK-3B

0.023 - 0.23[5][6][7][8]

CDK1/cyclin B

0.4[6](7][8]

CDK2/cyclin A

0.68[6][7][8]

CDK5/p25 0.85[6][7][8]
CDK2/cyclin E 7.5[7]
Lymphocyte Kinase (Lck) 0.47[8]

Note: IC50 values can vary depending on the specific assay conditions.

Mechanisms of Action and Signaling Pathways

While both 7BIO and kenpaullone are ATP-competitive kinase inhibitors, they elicit distinct

downstream cellular effects due to their different primary targets.
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7BlO: A Potent Inducer of Non-Apoptotic Cell Death

7BIO, a member of the [3-carboline family, was initially investigated as a CDK inhibitor but was
found to be a weak inhibitor of these kinases.[4] Subsequent studies revealed its potent,
nanomolar-range inhibition of FMS-like tyrosine kinase 3 (FLT3), dual-specificity tyrosine-
phosphorylation-regulated kinases 1A and 1B (DYRK1A/1B), and Aurora kinases B and C.[1][2]

[3]

The primary mechanism of action attributed to 7BIO is the induction of a rapid, caspase-
independent form of cell death, which is distinct from classical apoptosis.[3] This makes it a
valuable tool for studying alternative cell death pathways, particularly in apoptosis-resistant
cancer models. The inhibition of kinases like FLT3 and Aurora kinases, which are crucial for cell
survival and proliferation, is believed to trigger this unique cell death cascade.[1]

Caspase-Independent
Cell Death

Click to download full resolution via product page

Caption: Simplified signaling pathway inhibited by 7BIO.

Kenpaullone: A Potent Modulator of Cell Cycle and Wnt
Signaling

Kenpaullone is a well-established inhibitor of GSK-33 and several CDKs.[6][7][8] Its ATP-
competitive binding to the kinase domain of these enzymes prevents the phosphorylation of
their downstream substrates.[8]
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By inhibiting CDKs, kenpaullone effectively blocks cell cycle progression, making it a valuable
tool for cancer research.[5] Its inhibition of GSK-3[3, a key negative regulator of the Wnt
signaling pathway, leads to the stabilization and nuclear accumulation of 3-catenin.[6][8] This
can have profound effects on gene expression, cell proliferation, and differentiation.
Kenpaullone has also been shown to enhance the efficacy of chemotherapeutic agents like
temozolomide in glioblastoma by targeting glioma stem cells.[5][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Kinase Inhibition: 7BIO vs.
Kenpaullone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623543#7bio-compared-to-kenpaullone-for-kinase-
inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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